Ethyl 2-methyl-3-oxohexanoate
Overview
Description
Ethyl 2-methyl-3-oxohexanoate: is an organic compound with the molecular formula C9H16O3 . . This compound is commonly used in various chemical reactions and has applications in different fields of scientific research.
Scientific Research Applications
Ethyl 2-methyl-3-oxohexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Safety and Hazards
Ethyl 2-methyl-3-oxohexanoate is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Ethyl 2-methyl-3-oxohexanoate is a chemical compound that primarily targets aldehydes and ketones . These organic compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this reaction, the nitrogen atom in the compound acts as a nucleophile, attacking the partially positive carbon atom in the carbonyl group of aldehydes and ketones . This interaction results in the formation of an intermediate that can undergo further reactions.
Biochemical Pathways
The interaction of this compound with aldehydes and ketones can lead to the formation of oximes and hydrazones . These compounds are involved in various biochemical pathways, including those related to detoxification and drug metabolism. The formation of these compounds is essentially irreversible, leading to significant downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific aldehydes and ketones it interacts with. By forming oximes and hydrazones, the compound can alter the activity of these targets, potentially influencing various cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity. Additionally, the presence of other compounds, such as acids or bases, can also influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-3-oxohexanoate can be synthesized through several methods. One common method involves the esterification of 2-methyl-3-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-methyl-3-oxohexanoic acid.
Reduction: Formation of 2-methyl-3-hydroxyhexanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Comparison with Similar Compounds
Ethyl 2-methyl-3-oxohexanoate can be compared with other similar compounds such as:
Ethyl 3-oxohexanoate: Similar in structure but lacks the methyl group at the second position.
Mthis compound: Similar but has a methyl ester group instead of an ethyl ester group.
2-Methyl-3-oxohexanoic acid: The acid form of the compound without the ethyl ester group.
Uniqueness: this compound is unique due to its specific ester group and the presence of a methyl group at the second position, which can influence its reactivity and applications in various chemical reactions .
Properties
IUPAC Name |
ethyl 2-methyl-3-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-6-8(10)7(3)9(11)12-5-2/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDUQUQKEAZVPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951875 | |
Record name | Ethyl 2-methyl-3-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29304-40-3 | |
Record name | Ethyl 2-methyl-3-oxohexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029304403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-methyl-3-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-methyl-3-oxohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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